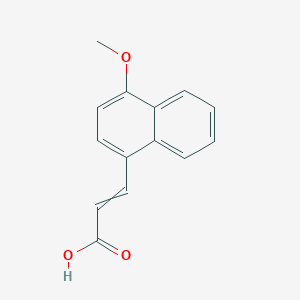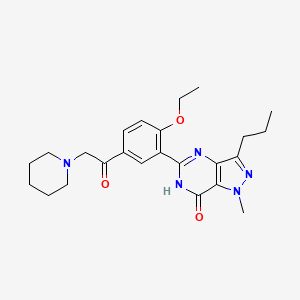
Methyl 2-methyl-2-(4-(2-(tosyloxy)ethyl)phenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Methyl 2-methyl-2-(4-(2-(tosyloxy)ethyl)phenyl)propanoate typically involves the reaction of 4-(2-Hydroxyethyl)-alpha,alpha-diMethylphenyl-acetic acid Methyl ester with Tosyl chloride . The reaction conditions usually require a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The industrial production methods are similar but often scaled up and optimized for higher yields and purity .
Analyse Des Réactions Chimiques
Methyl 2-methyl-2-(4-(2-(tosyloxy)ethyl)phenyl)propanoate undergoes several types of chemical reactions:
Substitution Reactions: The tosyloxy group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Applications De Recherche Scientifique
Methyl 2-methyl-2-(4-(2-(tosyloxy)ethyl)phenyl)propanoate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: This compound is a key intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of Methyl 2-methyl-2-(4-(2-(tosyloxy)ethyl)phenyl)propanoate involves its ability to act as a substrate or intermediate in various chemical reactions . The tosyloxy group is a good leaving group, making the compound reactive in nucleophilic substitution reactions . The ester group can also participate in hydrolysis and reduction reactions, allowing for further functionalization .
Comparaison Avec Des Composés Similaires
Methyl 2-methyl-2-(4-(2-(tosyloxy)ethyl)phenyl)propanoate can be compared with similar compounds such as:
Methyl 2-methyl-2-(4-(2-hydroxyethyl)phenyl)propanoate: This compound lacks the tosyloxy group, making it less reactive in nucleophilic substitution reactions.
Methyl 2-methyl-2-(4-(2-chloroethyl)phenyl)propanoate: The chloro group is a less effective leaving group compared to the tosyloxy group, resulting in different reactivity patterns.
Propriétés
Formule moléculaire |
C20H24O5S |
|---|---|
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
methyl 2-methyl-2-[4-[2-(4-methylphenyl)sulfonyloxyethyl]phenyl]propanoate |
InChI |
InChI=1S/C20H24O5S/c1-15-5-11-18(12-6-15)26(22,23)25-14-13-16-7-9-17(10-8-16)20(2,3)19(21)24-4/h5-12H,13-14H2,1-4H3 |
Clé InChI |
ILCKTEFFKTZBLQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=C(C=C2)C(C)(C)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-1-(4-fluorophenyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8810933.png)

![triphenyl[(2E)-3-phenylprop-2-en-1-yl]phosphanium bromide](/img/structure/B8810944.png)
![4-[5-(ethoxycarbonyl)-1H-pyrrol-3-yl]-4-oxobutanoic acid](/img/structure/B8810952.png)

![6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine](/img/structure/B8810966.png)






